molecular formula C23H14BrClN4O B4559858 6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B4559858
M. Wt: 477.7 g/mol
InChI Key: LLWGEJHKYINBQU-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H14BrClN4O and its molecular weight is 477.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.00395 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

  • A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, which showed cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The synthesized pyrazolopyrimidines exhibit potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016)

Antimicrobial Activity

  • Reddy et al. (2010) developed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which displayed antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This suggests the compound's utility in antimicrobial applications. Reddy et al. (2010)

Anti-Microbial Additive in Surface Coatings

  • El‐Wahab et al. (2015) studied heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial effects, indicating their potential use in surface coatings and printing inks. El‐Wahab et al. (2015)

Antimicrobial and Anticancer Agents

  • Hafez et al. (2016) synthesized new compounds from pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited strong antimicrobial and anticancer activities, outperforming even the reference drug doxorubicin in some cases. This highlights the potential of pyrazolopyrimidine derivatives in developing new antimicrobial and anticancer therapies. Hafez et al. (2016)

Herbicidal Activity

  • Luo et al. (2017) reported on pyrazolo[3,4-d]pyrimidine-4-one derivatives that demonstrated inhibitory activities against the root growth of Brassica napus and Echinochloa crusgalli. This suggests potential applications of these compounds in agriculture as herbicides. Luo et al. (2017)

Adenosine Receptor Affinity

  • Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which exhibited A1 adenosine receptor affinity. These compounds, particularly the 3-chlorophenyl and butyl group derivatives, showed potential for therapeutic applications involving adenosine receptors. Harden et al. (1991)

DNA Interaction and Cytotoxicity in Organometallic Compounds

  • Varma et al. (2020) synthesized rhenium(I) complexes containing pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated cytotoxic effects against cancer cell lines and potential for DNA interaction. This suggests their use in cancer therapy and as DNA-targeting agents. Varma et al. (2020)

Properties

IUPAC Name

6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrClN4O/c24-16-8-6-15(7-9-16)21-27-22-20(14-26-29(22)19-4-2-1-3-5-19)23(30)28(21)18-12-10-17(25)11-13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWGEJHKYINBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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